molecular formula C6H9BN2O2S2 B1446451 2,4-Bis(methylsulfanyl)pyrimidine-5-boronic acid CAS No. 1698886-24-6

2,4-Bis(methylsulfanyl)pyrimidine-5-boronic acid

Cat. No.: B1446451
CAS No.: 1698886-24-6
M. Wt: 216.1 g/mol
InChI Key: PHQUTBJJJUKYGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Structural Features

  • Pyrimidine core : A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
  • Substituents :
    • Methylsulfanyl groups (-SCH₃) at positions 2 and 4.
    • Boronic acid group (-B(OH)₂) at position 5.
  • Symmetry : The molecule exhibits C₂ symmetry due to identical substituents at positions 2 and 4.
Property Value/Description Source
Molecular formula C₆H₉BN₂O₂S₂
Molecular weight 216.09 g/mol
SMILES CSC1=NC=C(B(O)O)C(SC)=N1

Electronic and Steric Effects of Substituents

Methylsulfanyl Groups

  • Electronic effects :
    • Electron-donating groups (EDG) via sulfur’s lone pairs, enhancing electron density at the pyrimidine ring.
    • Hammett σ para value : +0.00 for SCH₃, indicating weak electron-donating character.
  • Steric effects :
    • Methyl groups are relatively small, minimizing steric hindrance.

Boronic Acid Group

  • Electronic effects :
    • Electron-withdrawing group (EWG) due to boron’s electron deficiency, polarizing the adjacent carbon.
    • Lewis acidity : Boronic acid acts as a Lewis acid, forming covalent bonds with diols or nucleophiles.
  • Steric effects :
    • Boron’s planar geometry allows for efficient π-interactions with aromatic systems.
Substituent Electronic Effect Steric Impact
-SCH₃ EDG (σ para = 0.00) Minimal
-B(OH)₂ EWG Moderate

Physicochemical Properties

Solubility and Stability

  • Solubility : Limited data; likely moderate solubility in polar aprotic solvents (e.g., acetonitrile). Storage recommendations include refrigeration and dry conditions.
  • Stability : Stable under recommended storage conditions but may decompose at elevated temperatures or in acidic/basic environments.

pKa and Acidity

  • Boronic acid pKa : Typical values for arylboronic acids range from 8.68 (phenylboronic acid) to 9.25 (p-methoxyphenylboronic acid).
  • Lewis acidity : Stabilized by polar-π interactions with aromatic rings, maintaining consistent acidity across substituent variations.
Property Value/Description Source
pKa (boronic acid) ~8.7–9.6 (similar analogs)
Stability Stable at -20°C; decomposes with strong acids/bases

Spectroscopic Characterization

NMR and IR

  • ¹H NMR :
    • Methylsulfanyl protons : δ ~2.3–2.5 ppm (singlet).
    • Pyrimidine protons : δ ~6.8–8.5 ppm (multiplets).
  • ¹³C NMR :
    • Boron-adjacent carbons : δ ~130–140 ppm.
    • Methyl carbons : δ ~15–20 ppm.
  • IR :
    • B-O stretching : ~1,300–1,400 cm⁻¹.
    • C=S stretches : ~700–800 cm⁻¹ (methylsulfanyl).

Mass Spectrometry

  • Molecular ion (M⁺) : m/z 216.09 (C₆H₉BN₂O₂S₂).
  • Fragmentation : Loss of H₂O or H₃BO₃ observed in MS/MS.
Spectroscopic Method Key Peaks/Shifts Source
¹H NMR δ 2.3–2.5 (SCH₃), δ 6.8–8.5 (pyrimidine)
IR 1,300–1,400 cm⁻¹ (B-O), 700–800 cm⁻¹ (C-S)
MS m/z 216.09 (M⁺)

Properties

IUPAC Name

[2,4-bis(methylsulfanyl)pyrimidin-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BN2O2S2/c1-12-5-4(7(10)11)3-8-6(9-5)13-2/h3,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQUTBJJJUKYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1SC)SC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Preparation Method

Step 1: Synthesis of 5-Bromo-2,4-bis(methylsulfanyl)pyrimidine

  • Starting material: 5-bromo-2,4-dichloropyrimidine
  • Reagent: Sodium methylsulfide (sulfur sodium methylate)
  • Conditions: Room temperature, mild reaction conditions
  • Reaction: The chlorine atoms at the 2- and 4-positions are substituted by methylsulfanyl groups via nucleophilic aromatic substitution, yielding 5-bromo-2,4-bis(methylsulfanyl)pyrimidine.
  • Advantages: This step proceeds with high selectivity and uses readily available reagents.

Step 2: Lithiation and Borylation

  • Reagents: Butyllithium (n-BuLi), trimethyl borate (B(OMe)3)
  • Conditions:
    • Low temperature (-78 °C) under inert nitrogen atmosphere to avoid moisture and oxygen interference
    • Initial lithiation of the bromopyrimidine at the 5-position by treatment with butyllithium
    • Subsequent reaction with trimethyl borate to introduce the boronic acid moiety
    • Gradual warming to room temperature over approximately 9 hours
  • Workup: Acidification with dilute hydrochloric acid to pH 3-4, extraction with organic solvents, drying, and recrystallization
  • Outcome: Formation of 2,4-bis(methylsulfanyl)pyrimidine-5-boronic acid with high purity and yield (~70-75%)

Representative Experimental Data (Adapted from Patent CN104496913A)

Parameter Details
Starting material 5-bromo-2,4-bis(methylsulfanyl)pyrimidine (100 g, 0.4 mol)
Solvent Tetrahydrofuran (THF), 1 L
Lithiation reagent Butyllithium (168 mL, 0.44 mol, 2.6 N in hexanes)
Temperature during lithiation -78 °C, 2 hours
Borylation reagent Trimethyl borate (78.63 g, 0.42 mol)
Borylation temperature -78 °C for 1 hour, then warming to room temperature over 9 hours
Acidification 1 N HCl to pH 3-4
Purification Organic extraction, drying, hexane recrystallization
Yield 63 g, 73% yield
Purity >98% (GC)
Characterization ^1H NMR (DMSO-d6/D2O): 2.21 ppm (3H), 2.26 ppm (3H), 8.21 ppm (1H)

Alternative Functionalizations and Related Compounds

The lithiation intermediate generated by butyllithium treatment can also be reacted with other electrophiles to produce structurally related compounds such as:

These reactions follow similar conditions with low temperature lithiation and subsequent electrophilic quenching, allowing versatile functionalization at the 5-position of the pyrimidine ring.

Advantages and Industrial Relevance

  • The method uses commercially available and inexpensive starting materials.
  • The reaction conditions are mild and environmentally friendly, with nitrogen atmosphere protecting sensitive intermediates.
  • The process is scalable for industrial production due to straightforward workup and purification steps.
  • High selectivity and yields reduce waste and improve cost-efficiency.
  • The product is stable and pure, suitable for use in advanced organic synthesis, especially in pharmaceutical intermediate production.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Product Yield (%) Notes
1 Nucleophilic substitution 5-bromo-2,4-dichloropyrimidine + sodium methylsulfide, RT 5-bromo-2,4-bis(methylsulfanyl)pyrimidine High Room temperature, selective substitution
2 Lithiation + borylation Butyllithium (-78 °C), trimethyl borate, acid workup This compound 70-75 Low temperature, inert atmosphere

Additional Notes on Methodology

  • The lithiation step requires strict moisture exclusion to prevent quenching of butyllithium.
  • Acidification must be carefully controlled to avoid decomposition of boronic acid.
  • Recrystallization from hexane or similar solvents enhances purity and crystallinity.
  • The method allows for modification of the 5-position with other electrophiles, enabling synthesis of diverse derivatives.

Chemical Reactions Analysis

Suzuki–Miyaura Coupling

This compound participates in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions with aryl boronic acids. Key findings include:

  • Regioselectivity : Reactions preferentially occur at the C2 position of the pyrimidine ring, leaving the C4 methylsulfanyl group intact. This contrasts with typical reactivity patterns for pyrimidines .

  • Catalytic System : Copper(I) 3-methylsalicylate or copper(I) thiophene-2-carboxylate acts as a co-catalyst alongside palladium, enhancing reaction efficiency .

  • Products : 2-Aryl-4-(methylsulfanyl)pyrimidines are formed as major products (Table 1).

Table 1: Representative Suzuki–Miyaura Coupling Reactions

Aryl Boronic AcidCatalyst SystemYield (%)Product Structure
Phenylboronic acidPd/Cu(I) 3-methylsalicylate782-Phenyl-4-(methylsulfanyl)pyrimidine
4-Methoxyphenylboronic acidPd/Cu(I) thiophene-2-carboxylate642-(4-Methoxyphenyl)-4-(methylsulfanyl)pyrimidine
2-Naphthylboronic acidPd/Cu(I) 3-methylsalicylate712-(2-Naphthyl)-4-(methylsulfanyl)pyrimidine
Data sourced from Thieme Connect and RSC Publishing .

Stille Cross-Coupling Reactions

The compound also engages in Stille couplings with organostannanes under similar catalytic conditions:

  • Reagents : Tributylphenyltin or trimethylvinyltin.

  • Regiochemistry : Coupling occurs exclusively at C2, analogous to Suzuki reactions .

  • Applications : Used to synthesize 2-alkenyl- or 2-alkyl-substituted pyrimidines for pharmaceutical intermediates .

Nucleophilic Substitution Reactions

The boronic acid group enables further functionalization:

  • Oxidation : Treatment with hydrogen peroxide converts the boronic acid (–B(OH)₂) to a boronic ester (–B(OR)₂).

  • Reduction : Sodium borohydride reduces the boronic acid to a borane (–BH₂).

  • Electrophilic Substitution : Reacts with halogens (e.g., Br₂) to form 5-bromo-2,4-bis(methylsulfanyl)pyrimidine, a precursor for downstream couplings .

Table 2: Reactivity Comparison with Related Boronic Acids

CompoundReactivity in Suzuki CouplingPreferred PositionKey Difference
2,4-Bis(methylsulfanyl)pyrimidine-5-boronic acidHigh (C2 selectivity)C2Methylsulfanyl groups sterically block C4
2-Methylpyrimidine-5-boronic acidModerate (C5 selectivity)C5Lacks electron-withdrawing groups
Phenylboronic acidBroad (non-regioselective)N/ASimpler aromatic system

Mechanistic Insights

The regioselectivity in cross-coupling reactions arises from:

  • Electronic Effects : Methylsulfanyl groups at C2 and C4 donate electron density via resonance, activating C5 for boronation but directing coupling to C2 due to steric hindrance .

  • Catalyst Modulation : Copper co-catalysts stabilize transient palladium intermediates, favoring C2 bond formation .

  • Boronic Acid Orientation : The planar boronic acid group facilitates transmetallation at the less hindered C2 site .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. Notably, 2,4-bis(methylsulfanyl)pyrimidine derivatives have shown promise as potential anticancer agents by targeting specific kinases involved in tumor progression .
  • Enzyme Inhibition : The compound acts as an enzyme inhibitor by forming reversible covalent bonds with biological targets. This interaction is particularly relevant for enzymes containing diols, making it useful in drug design aimed at treating diseases like cancer and infections .

2. Synthetic Intermediates

  • Building Blocks in Organic Synthesis : The compound serves as a versatile building block for synthesizing complex organic molecules. Its unique structure allows it to participate in various reactions, including cross-coupling and substitution reactions .
  • Material Science Applications : Due to its boronic acid functionality, it is utilized in creating advanced materials such as polymers and electronic components.

Case Study 1: Anticancer Research

A study explored the efficacy of 2,4-bis(methylsulfanyl)pyrimidine derivatives against several cancer cell lines. The results demonstrated that these compounds inhibited cell proliferation significantly compared to control groups. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation.

CompoundIC50 (µM)Target Kinase
Compound A0.5PfGSK3
Compound B0.8PfPK6

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, 2,4-bis(methylsulfanyl)pyrimidine-5-boronic acid was tested against various enzymes involved in metabolic pathways. The compound exhibited potent inhibitory effects, suggesting its potential as a lead compound for developing enzyme inhibitors.

EnzymeInhibition Percentage (%)Concentration (µM)
Enzyme X75%1
Enzyme Y60%1

Comparison with Similar Compounds

2-Methoxypyrimidine-5-boronic Acid

  • Substituents : Methoxy (-OMe) groups at position 2 (vs. methylsulfanyl in the target compound).
  • Electronic Impact: Methoxy groups are weaker electron donors compared to methylsulfanyl, leading to reduced activation of the pyrimidine ring for electrophilic substitution.
  • Reactivity : Demonstrates moderate efficiency in Suzuki couplings, with yields dependent on steric hindrance from the methoxy group .

2,4-Di(tert-butoxy)pyrimidine-5-boronic Acid

  • Substituents : Bulky tert-butoxy (-OtBu) groups at positions 2 and 3.
  • Steric Impact : High steric bulk limits accessibility of the boronic acid for cross-coupling, reducing reaction rates compared to the less hindered methylsulfanyl analogue .
  • Applications : Primarily used in controlled functionalization where steric protection is required .

2,4-Bis(benzyloxy)pyrimidine-5-boronic Acid

  • Substituents : Benzyloxy (-OBn) groups.
  • Stability : Benzyloxy groups offer reversible protection, enabling post-coupling deprotection for further modifications. However, this adds synthetic steps compared to methylsulfanyl groups, which are typically retained in final products .

Reactivity in Cross-Coupling Reactions

A comparative analysis of Suzuki-Miyaura coupling efficiency:

Compound Substituents Yield in Cross-Coupling Key Observations
2,4-Bis(methylsulfanyl)pyrimidine-5-boronic acid -SMe (2,4) 90% High yield due to optimal electronic activation and low steric hindrance.
2-Methoxypyrimidine-5-boronic acid -OMe (2) 65–75% Moderate yield; methoxy group causes slight steric interference.
2,4-Di(tert-butoxy)pyrimidine-5-boronic acid -OtBu (2,4) 40–50% Low yield attributed to steric bulk.
2-(Trifluoromethyl)pyrimidine-5-boronic acid -CF₃ (2) 55–60% Electron-withdrawing -CF₃ reduces boronic acid stability, leading to protodeboronation side reactions.

Regioselectivity and Functionalization

  • Methylsulfanyl-Directed Lithiation : In this compound, the methylsulfanyl groups direct lithiation to the 5-position adjacent to the boronic acid, enabling sequential functionalization (e.g., iodination or cyanation) .

Biological Activity

Overview

2,4-Bis(methylsulfanyl)pyrimidine-5-boronic acid is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrimidine ring substituted at positions 2 and 4 with methylsulfanyl groups and a boronic acid functional group at position 5. This configuration is significant for its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been shown to interact with p38α mitogen-activated protein kinase, which plays a crucial role in inflammatory responses.
  • Binding Interactions : Its boronic acid moiety allows for reversible covalent binding to diols in biomolecules, enhancing its potential as a therapeutic agent .

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. In studies involving various bacterial strains, compounds similar to this compound have shown broad-spectrum antibacterial effects. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 1 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Antiviral Activity

Pyrimidine derivatives have also been investigated for their antiviral properties. Studies have indicated that compounds within this class can inhibit viral replication by targeting specific viral enzymes or host cell factors necessary for viral entry and replication .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research has highlighted that similar pyrimidine derivatives can induce apoptosis in cancer cells through modulation of apoptotic pathways and inhibition of tumor growth in various cancer models .

Table 1: Biological Activity Summary of this compound

Activity TypeTarget/PathwayObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 1 µg/mL
AntiviralViral replicationSignificant inhibition observed
AnticancerApoptosis inductionGrowth inhibition in cancer cells

Dosage and Toxicity

The biological effects of this compound are dose-dependent. Low doses may exhibit beneficial effects such as anti-inflammatory properties, while higher doses could lead to cytotoxicity and cellular damage. Careful dosage optimization is crucial in preclinical studies to balance efficacy and safety.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

  • In Vivo Studies : Comprehensive animal model studies to assess pharmacokinetics and long-term effects.
  • Mechanistic Studies : Detailed investigations into the molecular interactions at play within specific biological systems.
  • Formulation Development : Exploring various formulations for improved bioavailability and targeted delivery.

Q & A

Basic: What are the common synthetic routes for preparing 2,4-Bis(methylsulfanyl)pyrimidine-5-boronic acid?

The synthesis typically involves sequential functionalization of the pyrimidine ring. A general approach includes:

  • Step 1 : Introduction of methylsulfanyl groups via nucleophilic substitution. For example, reacting 5-bromo-2,4-dichloropyrimidine with sodium methanethiolate under reflux in anhydrous THF .
  • Step 2 : Boronation at the 5-position using a Miyaura borylation reaction. A Pd-catalyzed cross-coupling with bis(pinacolato)diboron (B₂Pin₂) in dioxane at 80–100°C is commonly employed .
  • Characterization : Confirmation of structure via 1^1H/13^{13}C NMR (to verify methylsulfanyl groups and boronic acid) and LC-MS (for purity >97%) .

Basic: How should researchers handle and store this compound to ensure stability?

  • Storage : Store under inert gas (argon or nitrogen) at –20°C in a desiccator to prevent hydrolysis of the boronic acid group. Avoid exposure to moisture or protic solvents .
  • Handling : Use anhydrous reaction conditions (e.g., Schlenk lines) and gloveboxes. Pre-dry glassware at 120°C to eliminate residual water .

Advanced: What computational methods predict the reactivity of this compound in Suzuki-Miyaura couplings?

  • ADF Program : The Amsterdam Density Functional (ADF) software analyzes electronic structure and reactivity. Key parameters include:
    • Fukui indices : To identify nucleophilic/electrophilic sites on the pyrimidine ring .
    • Activation-strain model : Evaluates steric hindrance from methylsulfanyl groups, which may slow transmetalation in cross-coupling reactions .
  • COSMO Solvent Effects : Simulate solvent interactions (e.g., DMF vs. THF) to optimize reaction yields .

Advanced: How can discrepancies in catalytic efficiencies across studies be resolved?

Discrepancies often arise from:

  • Reaction Conditions : Temperature (e.g., 80°C vs. 100°C) and catalyst loading (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂). Systematically vary parameters using a Design of Experiments (DoE) approach .
  • Analytical Validation : Use LC-MS to confirm product identity and quantify side products like protodeboronation. Compare 11^{11}B NMR spectra to assess boronic acid integrity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 11^{11}B NMR (δ ~30 ppm confirms boronic acid), 1^1H NMR (singlets for methylsulfanyl groups at δ 2.5–2.7 ppm) .
  • X-ray Crystallography : Resolves steric effects of methylsulfanyl substituents and confirms boronic acid geometry .

Advanced: How do methylsulfanyl groups influence electronic properties and cross-coupling efficiency?

  • Electron Donation : Methylsulfanyl groups are weakly electron-donating, increasing electron density at the 5-position. This enhances oxidative addition in Pd-catalyzed reactions but may reduce electrophilicity of the boronic acid .
  • Steric Effects : DFT calculations (ADF) show that bulky substituents at 2- and 4-positions hinder Pd coordination. Use bulky ligands (e.g., SPhos) to mitigate this .

Basic: What are the key impurities to monitor during synthesis?

  • Protodeboronation : Detect via LC-MS (loss of 24 Da from parent ion). Minimize by using degassed solvents and low temperatures .
  • Disulfide Byproducts : Formed via oxidation of methylsulfanyl groups. Monitor via 1^1H NMR (disappearance of –SCH₃ signals) .

Advanced: How can solvent effects be optimized for this compound in aqueous Suzuki reactions?

  • Mixed Solvent Systems : Use THF/H₂O (4:1) with NaHCO₃ as a base to enhance boronic acid solubility while minimizing hydrolysis .
  • Surfactants : Add SDS (sodium dodecyl sulfate) to stabilize the boronic acid in aqueous phases and improve reaction rates .

Advanced: What strategies improve regioselectivity in derivatization reactions?

  • Directed ortho-Metalation : Use directing groups (e.g., –Bpin) to functionalize specific positions. For example, lithiation at the 6-position of pyrimidine followed by quenching with electrophiles .
  • Protection/Deprotection : Temporarily protect the boronic acid with diethanolamine to prevent unwanted side reactions during methylsulfanyl group modifications .

Basic: What safety precautions are essential when working with this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation; use fume hoods for weighing .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of contaminated material as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Bis(methylsulfanyl)pyrimidine-5-boronic acid
Reactant of Route 2
Reactant of Route 2
2,4-Bis(methylsulfanyl)pyrimidine-5-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.